Methyl 6-((tert-butoxycarbonyl)amino)nicotinate
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Overview
Description
Methyl 6-((tert-butoxycarbonyl)amino)nicotinate is a chemical compound with the molecular formula C12H16N2O4. It is a derivative of nicotinic acid, where the amino group is protected by a tert-butoxycarbonyl (Boc) group. This compound is often used in organic synthesis and pharmaceutical research due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 6-((tert-butoxycarbonyl)amino)nicotinate can be synthesized through a multi-step process. One common method involves the protection of the amino group of nicotinic acid with a Boc group, followed by esterification of the carboxylic acid group with methanol. The reaction typically requires the use of a base such as sodium hydroxide or a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the esterification process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 6-((tert-butoxycarbonyl)amino)nicotinate undergoes various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Deprotection: The Boc group can be removed under acidic conditions to yield the free amine.
Common Reagents and Conditions
Hydrolysis: Typically performed using aqueous acid or base.
Deprotection: Achieved using strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in methanol.
Substitution: Various nucleophiles can be used, depending on the desired product.
Major Products Formed
Hydrolysis: Produces nicotinic acid derivatives.
Deprotection: Yields the free amine form of the compound.
Substitution: Results in a variety of substituted nicotinic acid derivatives.
Scientific Research Applications
Methyl 6-((tert-butoxycarbonyl)amino)nicotinate is utilized in several scientific research fields:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Employed in the study of enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of Methyl 6-((tert-butoxycarbonyl)amino)nicotinate involves its interaction with biological molecules. The Boc group provides stability, allowing the compound to be used in various reactions without premature deprotection. Upon deprotection, the free amine can interact with enzymes or receptors, influencing biological pathways .
Comparison with Similar Compounds
Similar Compounds
Methyl nicotinate: Lacks the Boc protection, making it more reactive but less stable.
Nicotinic acid: The parent compound, which is more polar and less lipophilic.
Boc-protected amino acids: Share the Boc protection but differ in their core structure and reactivity
Uniqueness
Methyl 6-((tert-butoxycarbonyl)amino)nicotinate is unique due to its combination of stability provided by the Boc group and the reactivity of the nicotinate ester. This makes it a valuable intermediate in organic synthesis and pharmaceutical research .
Properties
IUPAC Name |
methyl 6-[(2-methylpropan-2-yl)oxycarbonylamino]pyridine-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O4/c1-12(2,3)18-11(16)14-9-6-5-8(7-13-9)10(15)17-4/h5-7H,1-4H3,(H,13,14,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHMRKCRGUHPQLA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=NC=C(C=C1)C(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40377349 |
Source
|
Record name | Methyl 6-[(tert-butoxycarbonyl)amino]pyridine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40377349 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
144186-11-8 |
Source
|
Record name | Methyl 6-[(tert-butoxycarbonyl)amino]pyridine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40377349 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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